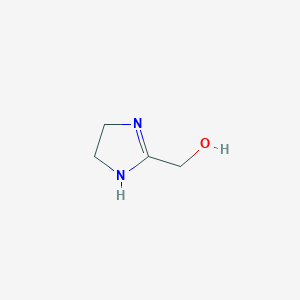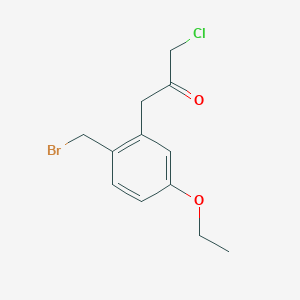
(S)-N-BOC-2-Naphthylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-N-BOC-2-Naphthylalanine is a chiral amino acid derivative that features a naphthyl group attached to the alpha carbon. The compound is often used in peptide synthesis and as a building block in medicinal chemistry due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-BOC-2-Naphthylalanine typically involves the protection of the amino group of 2-naphthylalanine with a tert-butoxycarbonyl (BOC) group. This protection is achieved using di-tert-butyl dicarbonate (BOC anhydride) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the naphthyl group, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, especially if there are any carbonyl groups present.
Substitution: Nucleophilic substitution reactions can occur at the naphthyl group, facilitated by reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed:
Oxidation: Naphthoquinone derivatives.
Reduction: Reduced naphthyl derivatives.
Substitution: Various substituted naphthylalanine derivatives.
Aplicaciones Científicas De Investigación
(S)-N-BOC-2-Naphthylalanine is widely used in scientific research due to its versatility:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules and peptides.
Biology: The compound is used in the study of enzyme-substrate interactions and protein folding.
Medicine: It is a key intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of (S)-N-BOC-2-Naphthylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The naphthyl group enhances the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The BOC group provides steric protection, ensuring the compound remains stable under physiological conditions.
Comparación Con Compuestos Similares
(S)-N-BOC-Phenylalanine: Similar in structure but with a phenyl group instead of a naphthyl group.
(S)-N-BOC-Tyrosine: Contains a hydroxyl group on the aromatic ring, offering different reactivity.
(S)-N-BOC-Tryptophan: Features an indole group, providing unique electronic properties.
Uniqueness: (S)-N-BOC-2-Naphthylalanine stands out due to its naphthyl group, which imparts distinct steric and electronic characteristics. This makes it particularly useful in the synthesis of peptides and pharmaceuticals where specific interactions with biological targets are required.
Propiedades
Fórmula molecular |
C18H21NO4 |
|---|---|
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
2-[(2-methylpropan-2-yl)oxycarbonyl-naphthalen-2-ylamino]propanoic acid |
InChI |
InChI=1S/C18H21NO4/c1-12(16(20)21)19(17(22)23-18(2,3)4)15-10-9-13-7-5-6-8-14(13)11-15/h5-12H,1-4H3,(H,20,21) |
Clave InChI |
DWNNJLXALCHZGE-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)O)N(C1=CC2=CC=CC=C2C=C1)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![methyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-6-carboxylate](/img/structure/B14073831.png)



